HIV-1 Integrase ALLINI Resistance Profile: 8-Bromo Retains Full Potency Against A128T Mutant While 6-Bromo Loses 34-Fold Activity
In a direct head-to-head comparison within the same study, the 8-bromo-substituted quinoline-2-carboxylic acid derivative (compound 16ba, R1=H, R2=Br) retained full antiviral potency against the ALLINI-resistant HIV-1 integrase A128T mutant virus, while the 6-bromo analog (compound 17, R1=Br, R2=H) suffered a dramatic 34-fold loss in potency [1]. Against wild-type (WT) virus, the 6-bromo analog was moderately more potent (WT-IC50 = 0.3 ± 0.1 µM) than the 8-bromo analog (WT-IC50 = 0.6 ± 0.1 µM). However, when tested against the A128T mutant, the 8-bromo analog not only retained activity but improved to A128T-IC50 = 0.3 ± 0.1 µM, whereas the 6-bromo analog collapsed to A128T-IC50 = 10.2 ± 2.5 µM [1]. The unsubstituted parent compound (compound 2, R1=H, R2=H) showed intermediate behavior with WT-IC50 = 0.7 ± 0.1 µM and A128T-IC50 = 1.1 ± 0.2 µM, confirming that the 8-bromo substitution confers a unique resistance-evading profile not shared by the hydrogen, 6-bromo, or 8-chloro analogs [1].
| Evidence Dimension | Antiviral potency (IC50) against wild-type (WT) and A128T mutant HIV-1 integrase in a single replication cycle assay |
|---|---|
| Target Compound Data | WT-IC50 = 0.6 ± 0.1 µM; A128T-IC50 = 0.3 ± 0.1 µM (Compound 16ba, 8-bromo substitution) |
| Comparator Or Baseline | Compound 17 (6-bromo): WT-IC50 = 0.3 ± 0.1 µM; A128T-IC50 = 10.2 ± 2.5 µM; Compound 2 (unsubstituted): WT-IC50 = 0.7 ± 0.1 µM; A128T-IC50 = 1.1 ± 0.2 µM |
| Quantified Difference | 8-bromo vs 6-bromo: WT 2-fold less potent; A128T: 8-bromo 34-fold more potent (0.3 vs 10.2 µM); Fold-resistance (A128T/WT): 8-bromo = 0.5 (no resistance), 6-bromo = 34, unsubstituted = 1.6 |
| Conditions | HEK293T cells transfected with pNL4-3 plasmids (WT or A128T IN mutant); progeny virion infectivity measured by TZM-bl reporter cell line luciferase assay; p24 ELISA normalization [1] |
Why This Matters
The A128T mutation is a clinically relevant resistance mechanism to quinoline-based ALLINIs; the 8-bromo analog's unique ability to retain (and even improve) potency against this mutant makes it the preferred scaffold for developing resistance-evading HIV-1 integrase inhibitors.
- [1] Kessl, J.J.; Sharma, N.; Sankar, K.; Wang, L.; Schuckmann, M.M.; Mousseau, G.; Hager, J.M.; Byun, H.; Zhang, L.; Kvaratskhelia, M.; Engelman, A.N. Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. Viruses 2022, 14(7), 1466. doi:10.3390/v14071466. Table 5: WT-IC50 and A128T-IC50 values for compounds 2, 17, and 16ba. View Source
